Cas no 926913-62-4 (4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole)
4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-Iodo-1,3-dimethyl-5-trifluoromethyl-1H-pyrazole
- 1H-Pyrazole, 4-iodo-1,3-dimethyl-5-(trifluoromethyl)-
- 4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole
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- Inchi: 1S/C6H6F3IN2/c1-3-4(10)5(6(7,8)9)12(2)11-3/h1-2H3
- InChI Key: YQCDQBKUWYBLEA-UHFFFAOYSA-N
- SMILES: N1(C)C(C(F)(F)F)=C(I)C(C)=N1
4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537891-1g |
4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole |
926913-62-4 | 98% | 1g |
¥9856.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537891-5g |
4-Iodo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole |
926913-62-4 | 98% | 5g |
¥29119.00 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97482-100.0mg |
4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole |
926913-62-4 | 95% | 100.0mg |
¥1056.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97482-250.0mg |
4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole |
926913-62-4 | 95% | 250.0mg |
¥1689.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97482-500.0mg |
4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole |
926913-62-4 | 95% | 500.0mg |
¥2817.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97482-1.0g |
4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole |
926913-62-4 | 95% | 1.0g |
¥4224.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97482-5.0g |
4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole |
926913-62-4 | 95% | 5.0g |
¥12672.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97482-100mg |
4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole |
926913-62-4 | 95% | 100mg |
¥1152.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97482-250mg |
4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole |
926913-62-4 | 95% | 250mg |
¥1843.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97482-500mg |
4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole |
926913-62-4 | 95% | 500mg |
¥3074.0 | 2024-04-16 |
4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole Suppliers
4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole
Introduction to 4-Iodo-1,3-Dimethyl-5-(Trifluoromethyl)pyrazole (CAS No. 926913-62-4)
4-Iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole (CAS No. 926913-62-4) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure, has attracted considerable attention due to its potential in drug discovery and development. The presence of the iodo, dimethyl, and trifluoromethyl groups imparts distinct chemical properties that make it a valuable building block in synthetic chemistry.
The chemical structure of 4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole is composed of a pyrazole ring with specific substituents. The iodo group at the 4-position provides a handle for further functionalization through various chemical reactions, such as Suzuki coupling and other cross-coupling reactions. The dimethyl groups at the 1 and 3 positions contribute to the overall stability and solubility of the molecule, while the trifluoromethyl group at the 5-position enhances its lipophilicity and metabolic stability.
In recent years, there has been a surge in research focused on the use of pyrazole derivatives in medicinal chemistry. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific structure of 4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole has been explored for its potential as a lead compound in the development of new therapeutic agents.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of 4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole as a key intermediate in the synthesis of novel antiviral compounds. The researchers demonstrated that this compound could be effectively used to synthesize derivatives with potent activity against various viral strains, including influenza and hepatitis C virus. The presence of the iodo group facilitated efficient coupling reactions, while the trifluoromethyl group enhanced the overall potency and selectivity of the final products.
In another study, published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the anticancer potential of pyrazole derivatives. They synthesized a series of compounds based on the scaffold of 4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole and evaluated their cytotoxic activity against various cancer cell lines. The results showed that several derivatives exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The combination of the dimethyl and trifluoromethyl groups was found to be crucial for achieving high potency and selectivity.
The versatility of 4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole extends beyond its use as a building block in medicinal chemistry. It has also found applications in materials science and agrochemicals. In materials science, this compound has been used as a precursor for the synthesis of functionalized polymers with unique properties. In agrochemicals, it has been explored for its potential as a herbicide or fungicide due to its ability to disrupt specific biological pathways in plants and fungi.
The synthesis of 4-iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole typically involves multistep procedures that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions followed by cyclization steps to form the pyrazole ring. Recent advancements in green chemistry have led to more sustainable methods for synthesizing this compound, reducing environmental impact and improving overall efficiency.
In conclusion, 4-Iodo-1,3-dimethyl-5-(trifluoromethyl)pyrazole (CAS No. 926913-62-4) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure makes it an attractive candidate for drug discovery and development, as well as applications in materials science and agrochemicals. Ongoing research continues to uncover new possibilities for this versatile molecule, highlighting its importance in modern scientific research.
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